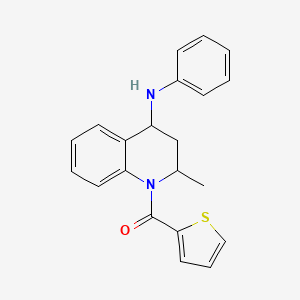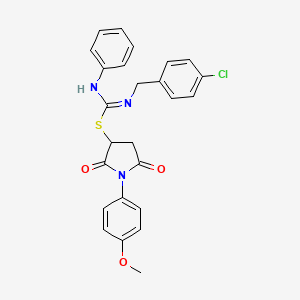
2-methyl-N-phenyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-phenyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine is a chemical compound known for its potential therapeutic applications. This compound is also referred to as TQ-6. The chemical structure of TQ-6 consists of a tetrahydroquinoline core with a phenyl and thienylcarbonyl group attached to it.
Wirkmechanismus
The mechanism of action of TQ-6 is not fully understood. However, it has been suggested that TQ-6 exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. TQ-6 has also been found to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, TQ-6 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
TQ-6 has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and inflammation. TQ-6 has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TQ-6 in lab experiments is its potential therapeutic applications. TQ-6 has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for drug development. However, one limitation of using TQ-6 in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on TQ-6. One direction is to investigate the molecular mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects. Another direction is to optimize the synthesis method of TQ-6 to improve its yield and solubility. Furthermore, future studies could explore the pharmacokinetics and toxicity of TQ-6 in animal models to assess its safety and efficacy as a potential therapeutic agent.
Synthesemethoden
The synthesis of TQ-6 involves the reaction of 2-thiophenecarboxylic acid with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of phosphorus oxychloride and N,N-dimethylformamide. The reaction results in the formation of TQ-6 with a yield of 75%.
Wissenschaftliche Forschungsanwendungen
TQ-6 has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and neuroprotective properties. TQ-6 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, TQ-6 has been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)21(24)20-12-7-13-25-20/h2-13,15,18,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMIRDSPQBODCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CS3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)


![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)


![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)
